

ML375: A Highly Selective M5 Negative Allosteric Modulator

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Compound of Interest

Compound Name: *ml375*

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A Comparative Guide to the Selectivity of **ML375** for the M5 Muscarinic Acetylcholine Receptor

For researchers and professionals in drug development, the identification of selective ligands for specific receptor subtypes is a critical step in advancing therapeutic strategies. **ML375** has emerged as a potent and highly selective negative allosteric modulator (NAM) for the M5 muscarinic acetylcholine receptor (mAChR), offering a valuable tool for studying M5-mediated signaling and its potential as a therapeutic target. This guide provides a comprehensive comparison of **ML375**'s selectivity for the M5 receptor over other mAChR subtypes, supported by experimental data and detailed methodologies.

Unprecedented Selectivity for the M5 Receptor

ML375 demonstrates remarkable selectivity for the human M5 receptor, with a half-maximal inhibitory concentration (IC₅₀) of 300 nM.^{[1][2][3]} In contrast, its activity at other muscarinic receptor subtypes (M1, M2, M3, and M4) is negligible, with IC₅₀ values exceeding 30 µM.^{[1][2]} This represents a greater than 100-fold selectivity for M5 over the other subtypes, establishing **ML375** as a uniquely specific pharmacological tool. A similar, though slightly less potent, selectivity profile is observed for the rat M5 receptor, with an IC₅₀ of 790 nM.^{[1][2][3]}

This high degree of selectivity is attributed to a novel allosteric binding site located at the interface of transmembrane domains 2 and 4 of the M5 receptor.^[4] This site is distinct from the orthosteric acetylcholine binding site and other known allosteric sites on mAChRs.

| Receptor Subtype | Human IC50 (nM) | Rat IC50 (nM) | Selectivity vs. M1-M4 |
|------------------|-----------------|---------------|-----------------------|
| M5 | 300 | 790 | >100-fold |
| M1 | >30,000 | >30,000 | - |
| M2 | >30,000 | >30,000 | - |
| M3 | >30,000 | >30,000 | - |
| M4 | >30,000 | >30,000 | - |

Experimental Validation of Selectivity

The selectivity of **ML375** has been rigorously validated through a series of in vitro assays. These experiments are crucial for quantifying the compound's potency and specificity.

Key Experimental Protocols:

1. Functional High-Throughput Screening (HTS):

- Objective: To identify compounds that modulate M5 receptor activity.
- Methodology: A cell-based assay measuring calcium mobilization in Chinese Hamster Ovary (CHO) cells stably expressing the human M5 receptor was used. The assay utilizes a fluorescent calcium indicator to detect changes in intracellular calcium levels upon receptor activation by a sub-maximal concentration of acetylcholine (ACh). Potential modulators are added to assess their ability to inhibit (NAMs) or enhance (Positive Allosteric Modulators - PAMs) the ACh-induced response.
- Data Analysis: The concentration-response curves are used to determine the IC50 values for inhibitory compounds.

2. Radioligand Binding Assays:

- Objective: To determine if **ML375** binds to the orthosteric site or an allosteric site.

- Methodology: Competition binding experiments were performed using a radiolabeled orthosteric antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS), on membranes prepared from cells expressing the M5 receptor. The ability of **ML375** to displace the radioligand is measured.
- Results: **ML375** did not compete with [3H]-NMS for binding to the human M5 receptor, indicating that it does not bind to the orthosteric site and is therefore an allosteric modulator. [\[1\]](#)

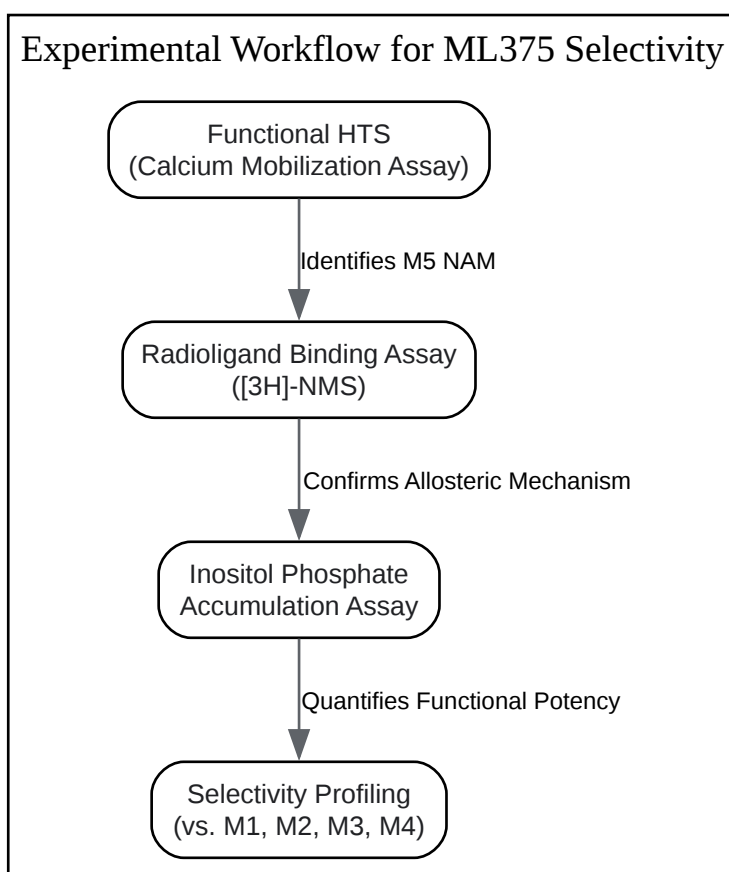
3. Inositol Phosphate (IP) Accumulation Assays:

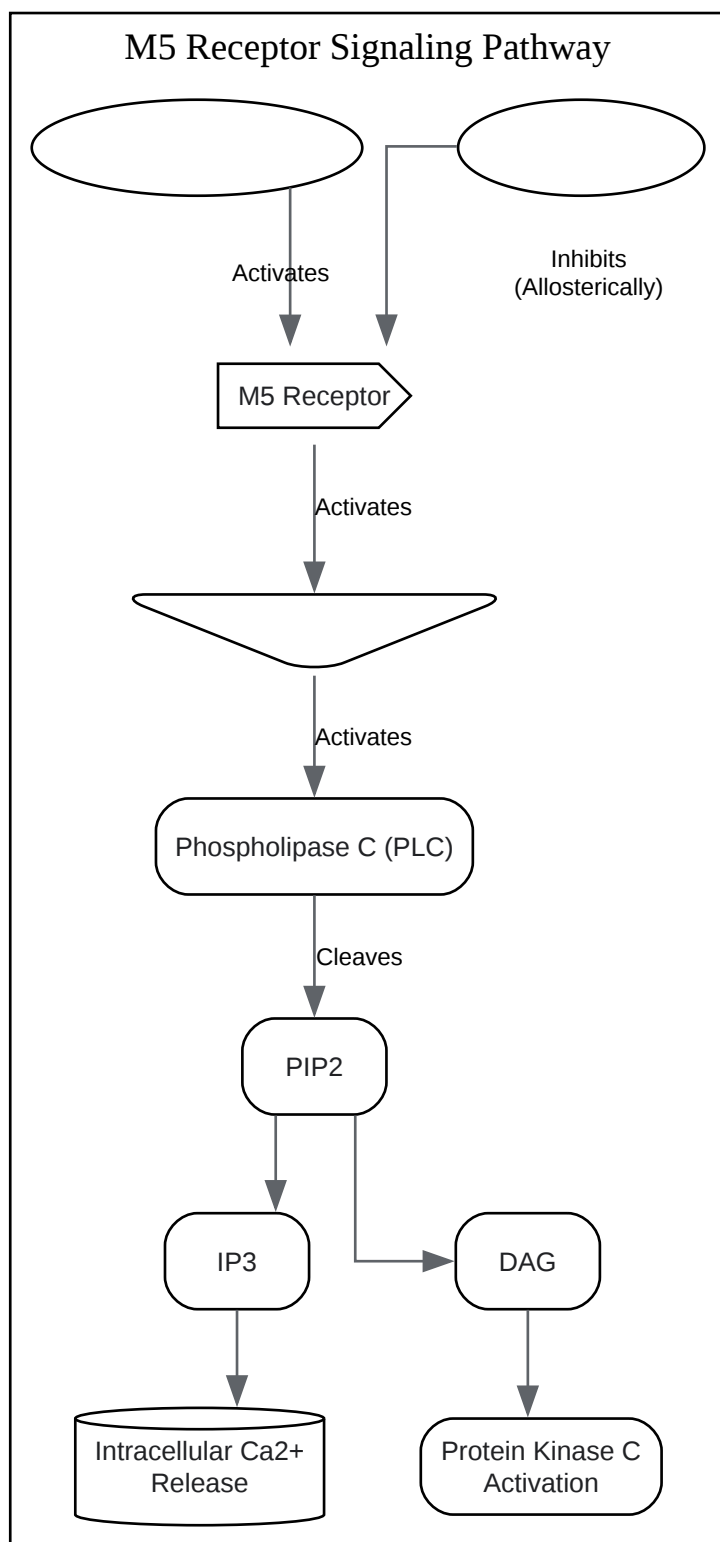
- Objective: To confirm the functional antagonism of **ML375** on Gq-coupled M5 receptor signaling.
- Methodology: M5 receptors couple to the Gq signaling pathway, which leads to the activation of phospholipase C and the subsequent production of inositol phosphates. This assay measures the accumulation of IP in cells expressing the M5 receptor in the presence of ACh and varying concentrations of **ML375**.
- Data Analysis: The inhibition of ACh-stimulated IP accumulation by **ML375** is used to determine its functional potency (IC₅₀).

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the processes involved in validating **ML375**'s selectivity and its mechanism of action, the following diagrams illustrate the experimental workflow and the M5 signaling pathway.

Experimental Workflow for ML375 Selectivity





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